molecular formula C25H19ClF4N2O3 B10921394 4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-methoxybenzyl)-1H-pyrazole

4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-methoxybenzyl)-1H-pyrazole

Cat. No.: B10921394
M. Wt: 506.9 g/mol
InChI Key: AHFAIKVIZAHFKC-UHFFFAOYSA-N
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Description

4-({4-CHLORO-3,5-BIS[3-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}METHYL)PHENYL METHYL ETHER is a complex organic compound characterized by the presence of multiple functional groups, including chloro, difluoromethoxy, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-CHLORO-3,5-BIS[3-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}METHYL)PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The choice of solvents, catalysts, and purification techniques is optimized to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

4-({4-CHLORO-3,5-BIS[3-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}METHYL)PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or difluoromethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-({4-CHLORO-3,5-BIS[3-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}METHYL)PHENYL METHYL ETHER has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({4-CHLORO-3,5-BIS[3-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}METHYL)PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-CHLORO-3,5-BIS[3-(TRIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}METHYL)PHENYL METHYL ETHER
  • **4-CHLORO-3,5-BIS[3-(METHOXY)PHENYL]-1H-PYRAZOL-1-YL}METHYL)PHENYL METHYL ETHER

Uniqueness

4-({4-CHLORO-3,5-BIS[3-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}METHYL)PHENYL METHYL ETHER is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for research and development.

Properties

Molecular Formula

C25H19ClF4N2O3

Molecular Weight

506.9 g/mol

IUPAC Name

4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-[(4-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C25H19ClF4N2O3/c1-33-18-10-8-15(9-11-18)14-32-23(17-5-3-7-20(13-17)35-25(29)30)21(26)22(31-32)16-4-2-6-19(12-16)34-24(27)28/h2-13,24-25H,14H2,1H3

InChI Key

AHFAIKVIZAHFKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=CC=C3)OC(F)F)Cl)C4=CC(=CC=C4)OC(F)F

Origin of Product

United States

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